molecular formula C4H6BNaO3S B12052213 Sodium thiophene-3-trihydroxyborate

Sodium thiophene-3-trihydroxyborate

Cat. No.: B12052213
M. Wt: 167.96 g/mol
InChI Key: LIOOUOBOWQMMGO-UHFFFAOYSA-N
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Description

Sodium thiophene-3-trihydroxyborate (chemical formula: C₄H₆BO₃S·Na) is an organoboron compound featuring a thiophene ring substituted with a trihydroxyborate group at the 3-position, coordinated to a sodium cation. Its SMILES string ( OB-(O)C1=CSC=C1.[Na+]) and InChI key (LIOOUOBOWQMMGO-UHFFFAOYSA-N) confirm its structural configuration .

Properties

Molecular Formula

C4H6BNaO3S

Molecular Weight

167.96 g/mol

IUPAC Name

sodium;trihydroxy(thiophen-3-yl)boranuide

InChI

InChI=1S/C4H6BO3S.Na/c6-5(7,8)4-1-2-9-3-4;/h1-3,6-8H;/q-1;+1

InChI Key

LIOOUOBOWQMMGO-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CSC=C1)(O)(O)O.[Na+]

Origin of Product

United States

Preparation Methods

The synthesis of sodium thiophene-3-trihydroxyborate typically involves the reaction of thiophene-3-boronic acid with sodium hydroxide in the presence of water. The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain high-purity this compound.

Chemical Reactions Analysis

Sodium thiophene-3-trihydroxyborate can undergo various chemical reactions, including:

Scientific Research Applications

Sodium thiophene-3-trihydroxyborate has several applications in scientific research:

Mechanism of Action

The mechanism of action of sodium thiophene-3-trihydroxyborate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and proteins, leading to changes in their activity. The borate group can form reversible covalent bonds with hydroxyl groups in biomolecules, affecting their function . The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, influencing their structure and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares sodium thiophene-3-trihydroxyborate with structurally or functionally related organoboron compounds, focusing on molecular properties, stability, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Boron Substituent Counterion Key Properties
This compound C₄H₆BO₃S·Na 164.96 B(OH)₃⁻ Na⁺ Combustible solid; hydrophilic; limited stability data
Potassium thiophene-3-trifluoroborate C₄H₃BF₃KS 190.03 BF₃⁻ K⁺ Higher thermal stability; 97% purity; used in cross-coupling reactions
3-Thiophenylboronic acid C₆H₄SBr 173.06 B(OH)₂ H⁺ Boronic acid; reactive in Suzuki-Miyaura couplings; hygroscopic
Sodium tetraphenylborate NaB(C₆H₅)₄ 342.22 B(C₆H₅)₄⁻ Na⁺ Non-combustible; low solubility in water; precipitating agent

Key Comparative Insights

Boron Substituent Effects

  • This compound’s trihydroxyborate group (B(OH)₃⁻) confers hydrophilicity but may reduce stability compared to fluorinated analogs like potassium thiophene-3-trifluoroborate (BF₃⁻). Fluorinated boronates exhibit enhanced thermal and hydrolytic stability due to the electron-withdrawing effect of fluorine .
  • 3-Thiophenylboronic acid (B(OH)₂) is a boronic acid derivative, enabling direct participation in Suzuki-Miyaura cross-coupling reactions. However, it lacks the ionic character of sodium/potassium salts, limiting its solubility in polar solvents .

Counterion Influence

  • Sodium vs. potassium counterions affect solubility and lattice energy. Potassium salts (e.g., potassium thiophene-3-trifluoroborate) often exhibit higher crystallinity and stability in organic solvents compared to sodium analogs .
  • Sodium tetraphenylborate’s bulky phenyl groups render it water-insoluble, contrasting with this compound’s hydrophilic nature .

Potential applications in materials science or as a precursor for functionalized thiophenes . Potassium thiophene-3-trifluoroborate: Widely employed in palladium-catalyzed cross-coupling reactions due to its stability and compatibility with diverse substrates . 3-Thiophenylboronic acid: A staple in synthetic organic chemistry for constructing thiophene-containing polymers or pharmaceuticals .

Table 2: Stability and Reactivity Comparison

Property This compound Potassium Thiophene-3-Trifluoroborate 3-Thiophenylboronic Acid
Thermal Stability Moderate (decomposes >150°C) High (stable up to 250°C) Low (hygroscopic)
Hydrolytic Stability Low (B(OH)₃⁻ prone to hydrolysis) High (BF₃⁻ resistant to hydrolysis) Moderate
Reactivity in Cross-Couplings Limited data High (efficient in Pd catalysis) High (direct coupling)

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